
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethenyl-6-fluoro-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity and are widely used in clinical settings to treat various bacterial infections .
Vorbereitungsmethoden
The synthesis of 6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several stepsIndustrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 7-position where the pyrrolidine ring is attached.
Hydrolysis: The ester or amide groups in the compound can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-7-(3-(methylamino)pyrrolidin-1-yl)-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique among fluoroquinolones due to its specific substituents at the 6 and 7 positions. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These compounds share a common core structure but differ in their substituents, leading to variations in their antibacterial spectrum and pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
84424-13-5 |
|---|---|
Molekularformel |
C16H17FN4O3 |
Molekulargewicht |
332.33 g/mol |
IUPAC-Name |
1-ethenyl-6-fluoro-7-[3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H17FN4O3/c1-3-20-8-11(16(23)24)13(22)10-6-12(17)15(19-14(10)20)21-5-4-9(7-21)18-2/h3,6,8-9,18H,1,4-5,7H2,2H3,(H,23,24) |
InChI-Schlüssel |
PBCNONRKMYNEPD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C=C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)

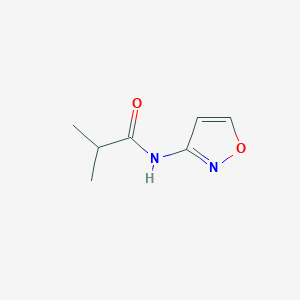

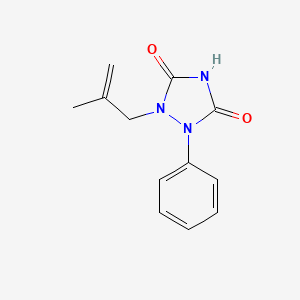
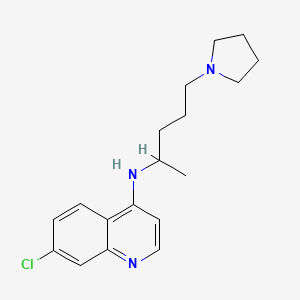

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)

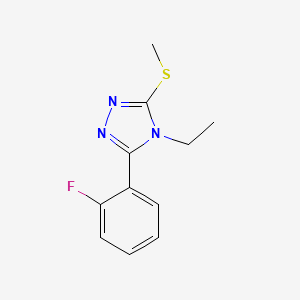

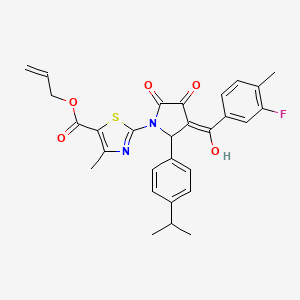
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
